

Application Note: Strategic Utilization of 1-Piperidinepentanol in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-Piperidinepentanol

CAS No.: 2937-83-9

Cat. No.: B1583965

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Executive Summary

1-Piperidinepentanol (CAS: 2937-83-9), also known as 5-(piperidin-1-yl)pentan-1-ol, serves as a critical bifunctional building block in modern drug discovery.^{[1][2][3]} It is characterized by a "privileged" piperidine pharmacophore tethered to a primary hydroxyl group via a flexible five-carbon (pentyl) alkyl chain.^{[1][2][3]}

This specific scaffold is widely utilized to:

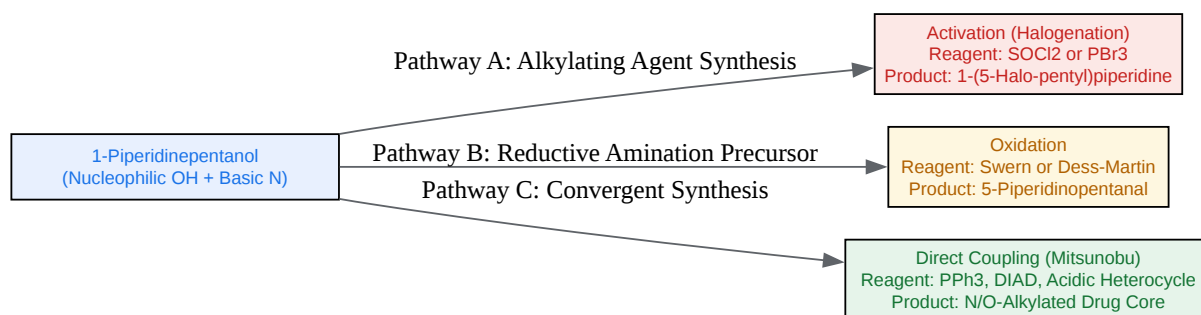
- **Modulate Physicochemical Properties:** Introduce basicity (pKa ~10-11) to improve solubility and lysosomotropic distribution.
- **Span Binding Pockets:** The 5-carbon linker provides an optimal ~7–9 Å distance, frequently used to bridge a core scaffold (e.g., purine, benzazepine) to a solvent-exposed aspartate or glutamate residue in a receptor binding pocket.^{[1][2][3]}
- **Target Specific Receptors:** It is a key structural motif in ligands for Histamine H3 receptors, Sigma receptors, and TLR7 agonists (e.g., GSK-2245035).^{[1][2][3]}

Chemical Profile & Reactivity

| Property | Value / Description |
|---------------------|---|
| IUPAC Name | 5-(piperidin-1-yl)pentan-1-ol |
| Molecular Weight | 171.28 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Miscible in DCM, MeOH, EtOH; Sparingly soluble in water (pH dependent) |
| pKa (Calc) | ~10.8 (Piperidine Nitrogen) |
| Key Functionalities | 1.[1][2][3][4][5][6][7][8][9][10] Tertiary Amine: Proton acceptor, salt formation, H-bond acceptor. 2.[1][2][3] Primary Alcohol: Nucleophile, oxidation substrate, leaving group precursor.[1][3] |

Strategic Reactivity Map

The molecule's utility stems from its ability to be activated at the hydroxyl terminus while the amine remains protected by its own alkylation (tertiary amine).[3]



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Figure 1: Reactivity profile of **1-Piperidinepentanol** showing three primary divergent synthetic pathways.

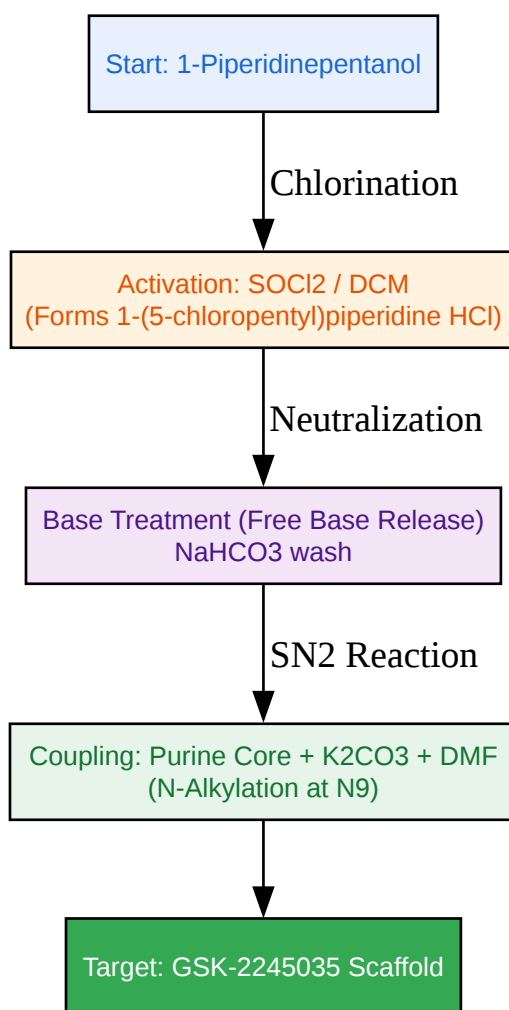
Case Study: Design of TLR7 Agonist (GSK-2245035)

Context: GSK-2245035 is a potent intranasal TLR7 agonist developed for asthma and allergic rhinitis.[1][2][3] The molecule features a purine core alkylated at the N9 position.[3][11]

Role of **1-Piperidinepentanol**: The 5-(piperidin-1-yl)pentyl chain is not merely a passive linker; it serves two critical functions:

- **Binding Orientation**: The pentyl chain positions the piperidine ring to interact with specific residues near the entrance of the TLR7 binding pocket.[3][11]
- **Solubility**: The basic piperidine nitrogen ensures the molecule exists as a cation at physiological pH, improving aqueous solubility for intranasal delivery.[3][11]

Synthetic Logic: The synthesis typically involves converting **1-Piperidinepentanol** into an alkylating agent (chloride or bromide) which is then reacted with the purine core.[3]



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Figure 2: Synthetic workflow for incorporating the piperidine-pentyl moiety into the GSK-2245035 scaffold.

Detailed Protocols

Protocol A: Activation – Synthesis of 1-(5-Chloropentyl)piperidine Hydrochloride

Use this protocol to convert the alcohol into a reactive electrophile for subsequent alkylation of drug cores (e.g., indoles, purines, phenols).^{[1][2][3]}

Reagents:

- **1-Piperidinepentanol** (1.0 eq)[1][2][3]
- Thionyl Chloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) (1.5 eq)[2][3][11]
- Dichloromethane (DCM) (anhydrous)[1][2][3][11]
- DMF (catalytic, 2-3 drops)[1][2][3]

Procedure:

- Setup: Charge a round-bottom flask with **1-Piperidinepentanol** (e.g., 10 g, 58.4 mmol) and anhydrous DCM (100 mL) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
- Addition: Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
(6.4 mL, 87.6 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
, HCl).[3][11]
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. If reaction is sluggish (monitored by TLC, stain with Dragendorff's reagent), heat to reflux for 1 hour.
- Workup (Isolation of Salt): Evaporate the solvent and excess thionyl chloride under reduced pressure. The residue is the hydrochloride salt of 1-(5-chloropentyl)piperidine.[1][2][3]
 - Note: This salt is hygroscopic.[1][3][11] Store in a desiccator or use immediately.
- Alternative Workup (Free Base): If the free base is required for the next step, dissolve the residue in DCM (100 mL) and wash carefully with saturated aqueous
(2 x 50 mL).[3] Dry the organic layer over

, filter, and concentrate to yield the pale yellow oil.[3][11]

Quality Control:

- ¹H NMR (CDCl₃, Free Base): Look for triplet at [ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">](#)

~3.5 ppm (

-Cl) and triplet at

~2.3 ppm (

-N).[2][3]

Protocol B: General N-Alkylation of Heterocycles (e.g., Purine/Indole)

Use this protocol to attach the linker to a drug scaffold.[1][2][3]

Reagents:

- Heterocyclic Core (e.g., 6-chloropurine) (1.0 eq)[1][2][3]
- 1-(5-Chloropentyl)piperidine (prepared in Protocol A) (1.1 eq)[1][2][3]
- Potassium Carbonate ([ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">](#)) (3.0 eq) or Cesium Carbonate () (2.0 eq)[2][3][11]
- Potassium Iodide (KI) (0.1 eq, catalyst to form in situ iodide)[2][3][11]
- Acetonitrile (ACN) or DMF[1][2][3][11]

Procedure:

- Dissolution: Dissolve the Heterocyclic Core (1.0 mmol) in anhydrous DMF (5 mL).

- Deprotonation: Add (3.0 mmol) and stir at room temperature for 15 minutes.
- Coupling: Add 1-(5-chloropentyl)piperidine (1.1 mmol) (dissolved in minimal DMF) and the catalytic KI.
- Heating: Heat the reaction mixture to 60–80°C for 4–12 hours. Monitor by LC-MS.[\[1\]\[2\]\[3\]](#)
- Quench: Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate (3 x 15 mL).
- Purification: The product will contain a basic amine.[\[3\]\[11\]](#) Purify via Flash Chromatography using a DCM/MeOH gradient (typically 95:5 to 90:[\[2\]\[3\]\[11\]](#)10) with 1% additive to prevent streaking of the amine.[\[3\]](#)

Safety & Handling

- Corrosivity: **1-Piperidinepentanol** causes skin irritation and serious eye irritation (GHS H315, H319).[\[1\]\[2\]\[3\]](#) Wear chemical-resistant gloves and safety goggles.[\[1\]\[2\]\[3\]](#)
- Vesicant Intermediates: The chlorinated derivative (1-(5-chloropentyl)piperidine) acts as a nitrogen mustard analog (alkylating agent).[\[1\]\[2\]\[3\]](#) Handle with extreme care in a fume hood. It can alkylate DNA/proteins.[\[3\]\[11\]](#)
- Disposal: Quench all reaction mixtures containing the alkyl chloride with alcoholic ammonia or hydroxide before disposal to destroy the alkylating potential.[\[3\]\[11\]](#)

References

- GSK-2245035 Clinical Candidate Profile. National Center for Biotechnology Information (2025).[\[1\]\[2\]\[3\]](#) PubChem Compound Summary for CID 44623937.[\[3\]\[11\]](#) [Link\[1\]\[2\]\[3\]\[11\]](#)
- Synthesis of Piperidine-Linker Derivatives. BenchChem Application Notes (2025). Functionalization of 1-Piperidinepentanoic Acid and Alcohol derivatives.[\[1\]\[2\]\[3\]\[7\]\[12\]](#) [Link\[1\]\[2\]\[3\]\[11\]](#)

- Thionyl Chloride Activation Mechanisms. Master Organic Chemistry (2014). Reaction of SOCl₂ with Alcohols: Mechanism and Stereochemistry. [1][3][13][11] [Link](#)
- Histamine H₃ Receptor Antagonists. Journal of Medicinal Chemistry (2000). Design, Synthesis, and Structure-Activity Relationships of Novel Non-Imidazole Histamine H₃ Receptor Antagonists. [1][2][3] [Link](#) [1][2][3][11]
- Piperidine Scaffold in Drug Discovery. European Journal of Medicinal Chemistry (2025). Piperidine-containing drugs and recently studied analogs. [1][2][3][5] [Link](#)

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Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Gsk-2245035 | C₂₀H₃₄N₆O₂ | CID 44623937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6235764B1 - Isothiazole derivatives useful as anticancer agents - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP1100503B1 - Non-imidazole alkylamines as histamine h₃-receptor ligands and their therapeutic applications - Google Patents [patents.google.com]
- 7. US3946022A - Piperidine derivatives - Google Patents [patents.google.com]
- 8. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112851583B - Novel benzazepine compounds, compositions and uses thereof - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. JP3835763B2 - Combination therapy for hyperproliferative disorders - Google Patents [patents.google.com]

- [12. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [13. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://masterorganicchemistry.com)
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